

Application Note: Analytical Methods for the Characterization of Manganese Tripeptide-1

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Compound of Interest

Compound Name: Manganese tripeptide-1

Cat. No.: B12377424

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Audience: Researchers, scientists, and drug development professionals.

Introduction **Manganese tripeptide-1** is a synthetic peptide complexed with manganese, increasingly utilized in the cosmetic industry for its potential anti-wrinkle and skin-brightening effects.[1] It is a coordination complex of manganese with the tripeptide Glycyl-L-Histidyl-L-Lysine (GHK).[2] As with any active ingredient, particularly peptides, rigorous analytical characterization is essential to ensure its identity, purity, strength, and stability. This document provides a comprehensive overview of the key analytical methods and detailed protocols for the characterization of **Manganese tripeptide-1**, ensuring product quality and consistency.

Physicochemical Properties

A fundamental step in characterization is the confirmation of basic physicochemical properties. These properties are critical for identity confirmation and for developing appropriate analytical methods.

Property	Value	Source
Molecular Formula	C ₁₄ H ₂₁ MnN ₆ O ₄	PubChem[2]
Molecular Weight	392.29 g/mol	PubChem[2]
Parent Peptide	Glycyl-L-Histidyl-L-Lysine (GHK)	PubChem[2]
Component Metal	Manganese (Mn)	PubChem[2]

Identification and Structural Elucidation

Confirming the identity and primary structure of the peptide is a critical quality attribute. Mass spectrometry is the primary tool for this purpose.

Mass Spectrometry (MS) for Molecular Weight Confirmation

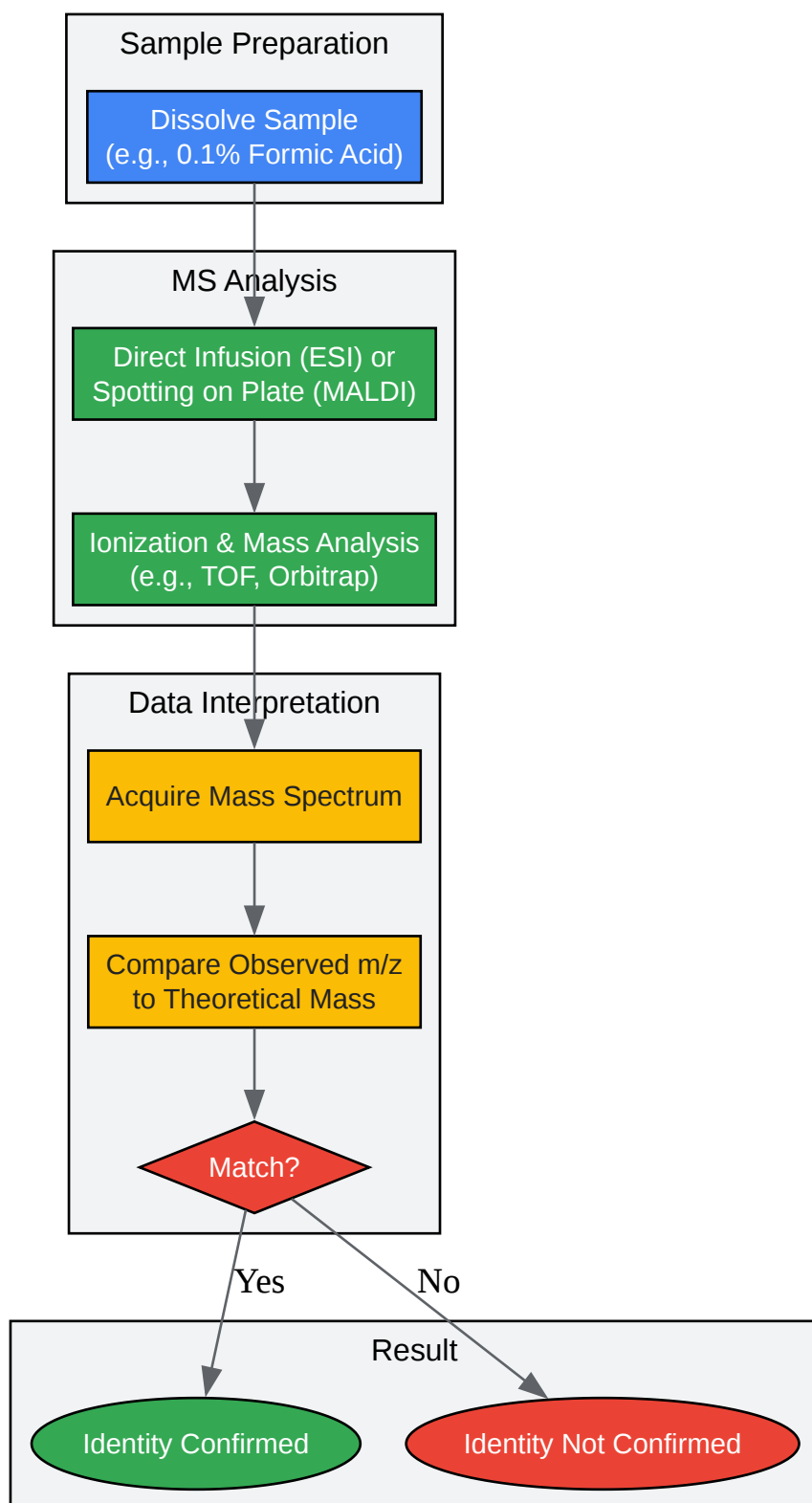
Mass spectrometry provides a precise measurement of the molecular mass of the peptide complex, confirming its identity.^[3] Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed.^[4]

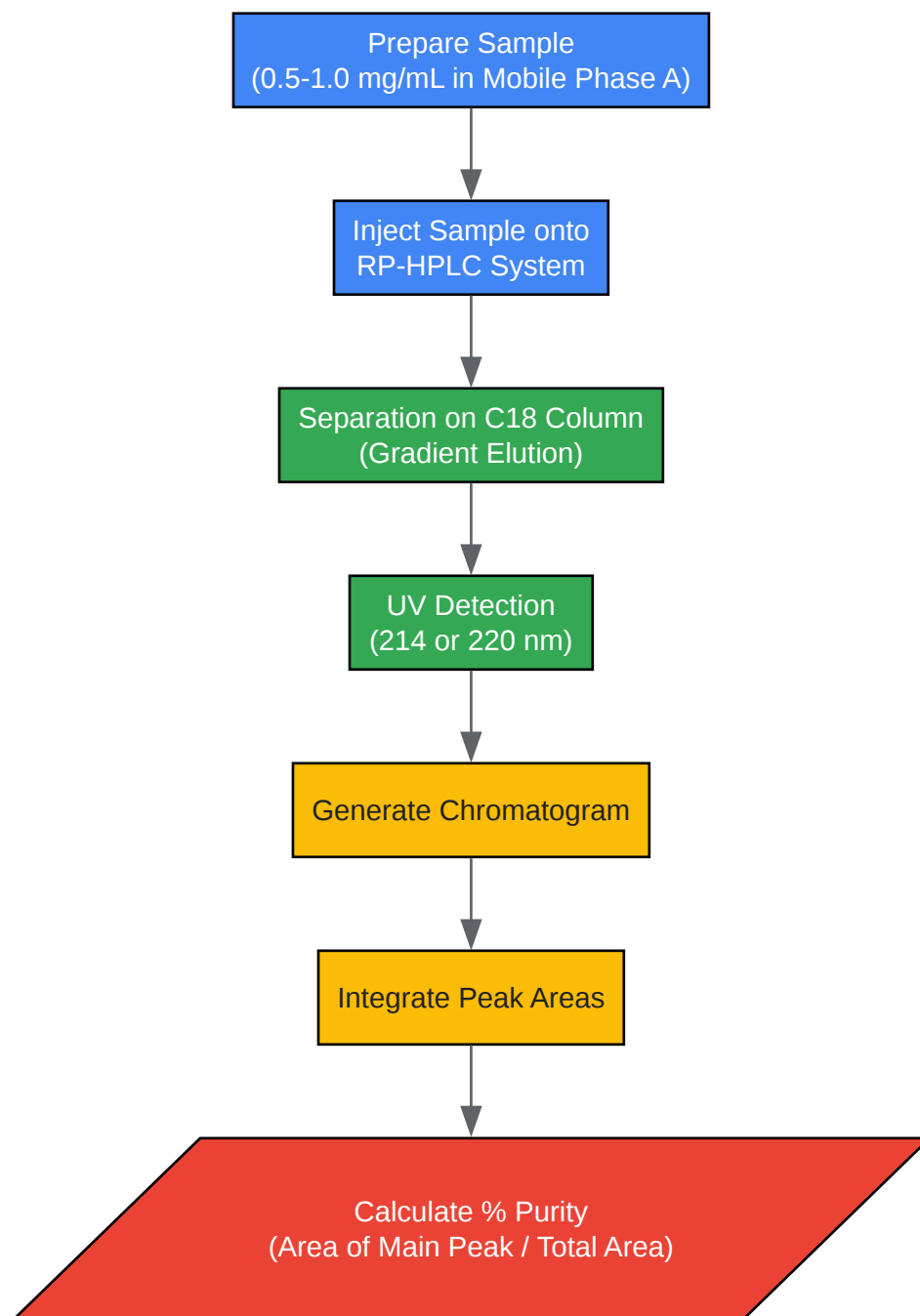
Experimental Protocol: ESI-MS for Molecular Weight Determination

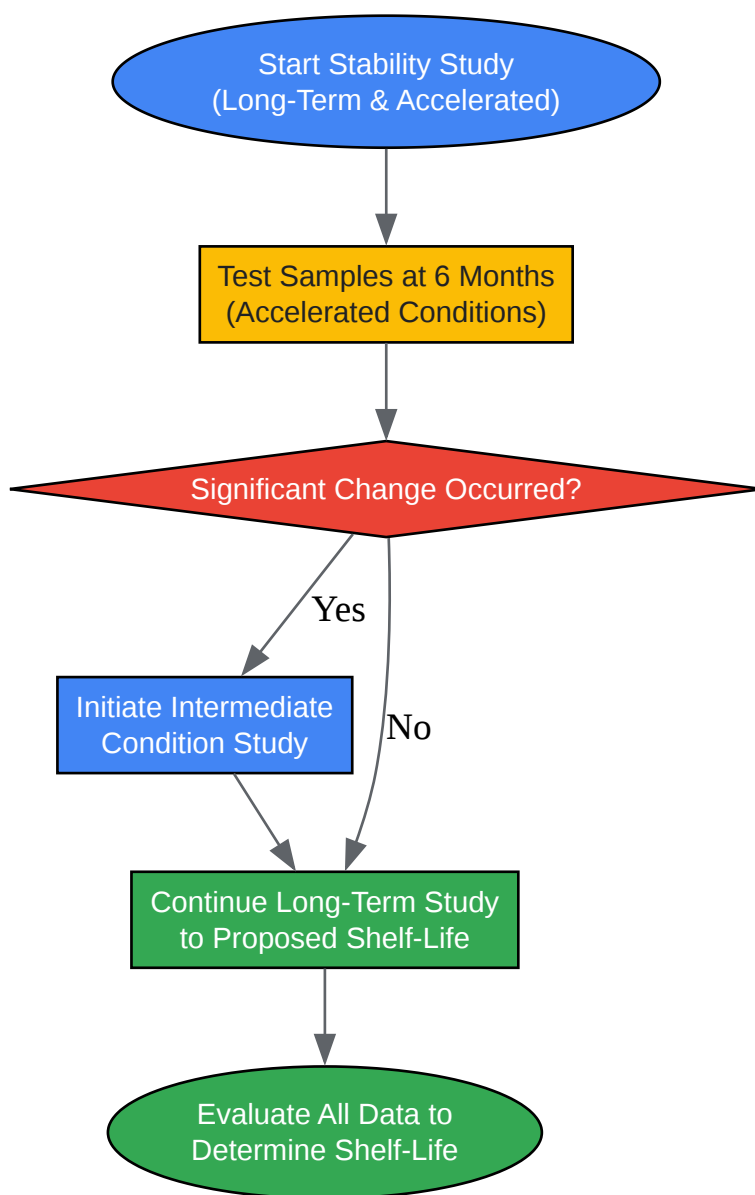
- **Sample Preparation:** Dissolve **Manganese tripeptide-1** in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile 50:50 v/v) to a final concentration of approximately 10-50 µg/mL.
- **Instrumentation:** Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
- **Infusion:** Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
- **MS Parameters (Positive Ion Mode):**
 - Capillary Voltage: 3.5 - 4.5 kV
 - Cone Voltage: 20 - 40 V
 - Source Temperature: 100 - 150 °C
 - Desolvation Temperature: 250 - 350 °C
 - Mass Range: m/z 100 - 1000
- **Data Analysis:** Acquire the full scan mass spectrum. The observed mass-to-charge ratio (m/z) of the molecular ion ($[M+H]^+$, $[M+2H]^{2+}$, etc.) should correspond to the theoretical

mass of **Manganese tripeptide-1**.

Workflow for MS-Based Identification







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References

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